molecular formula C22H22N4O2 B7013553 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)spiro[chromene-2,4'-piperidine]-1'-carboxamide

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)spiro[chromene-2,4'-piperidine]-1'-carboxamide

Cat. No.: B7013553
M. Wt: 374.4 g/mol
InChI Key: LHBAODUKMJTYMA-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)spiro[chromene-2,4'-piperidine]-1'-carboxamide is a complex organic compound featuring a pyrazolo[1,5-a]pyridine moiety linked to a spiro[chromene-2,4'-piperidine]-1'-carboxamide structure

Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)spiro[chromene-2,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-21(23-15-18-16-24-26-12-4-3-6-19(18)26)25-13-10-22(11-14-25)9-8-17-5-1-2-7-20(17)28-22/h1-9,12,16H,10-11,13-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBAODUKMJTYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C=CC3=CC=CC=C3O2)C(=O)NCC4=C5C=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazines. Subsequent steps involve the formation of the spiro[chromene-2,4'-piperidine] framework, which may require the use of specialized reagents and controlled reaction conditions to ensure the correct formation of the spirocyclic structure[_{{{CITATION{{{3{Synthesis of spiro(indoline-2,3′-hydropyridazine) via an “on-water” 4 ...[{{{CITATION{{{_4{Strategies for the synthesis of spiropiperidines – a review of the last ...](https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01271g).

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products[_{{{CITATION{{{_3{Synthesis of spiro(indoline-2,3′-hydropyridazine) via an “on-water” 4 .... This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the production of high-purity material suitable for research and development applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable leaving groups.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be utilized to study biological systems and processes. Its interactions with biological targets can provide insights into the mechanisms of action of similar compounds and help identify potential therapeutic targets.

Medicine: The compound has shown promise in medicinal chemistry, where it can be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials and products. Its unique chemical properties can be harnessed to create innovative solutions for various industrial applications, including pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism by which N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)spiro[chromene-2,4'-piperidine]-1'-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play crucial roles in biological processes. The compound's binding affinity and specificity to these targets determine its biological activity and potential therapeutic effects.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular functions.

  • Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that influence cellular responses.

  • Proteins: Interaction with intracellular proteins can modulate various cellular processes, including gene expression and protein synthesis.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyridine derivatives: These compounds share the pyrazolo[1,5-a]pyridine core but may differ in their substituents and functional groups.

  • Spiro[chromene-2,4'-piperidine] derivatives: These compounds have similar spirocyclic structures but may vary in their chromene and piperidine components.

  • Carboxamide derivatives: These compounds contain the carboxamide group but may have different aromatic or heterocyclic moieties.

Uniqueness: N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)spiro[chromene-2,4'-piperidine]-1'-carboxamide stands out due to its unique combination of the pyrazolo[1,5-a]pyridine and spiro[chromene-2,4'-piperidine] structures. This combination provides a distinct chemical profile that can be leveraged for specific applications in research and industry.

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